![molecular formula C17H17N3O4 B324076 2-METHOXY-4-[(E)-{[(PHENYLCARBAMOYL)AMINO]IMINO}METHYL]PHENYL ACETATE](/img/structure/B324076.png)
2-METHOXY-4-[(E)-{[(PHENYLCARBAMOYL)AMINO]IMINO}METHYL]PHENYL ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHOXY-4-[(E)-{[(PHENYLCARBAMOYL)AMINO]IMINO}METHYL]PHENYL ACETATE is a complex organic compound with the molecular formula C17H17N3O4 and a molecular weight of 327.33458 . This compound is known for its unique chemical structure, which includes an anilinocarbonyl group, a carbohydrazonoyl group, and a methoxyphenyl acetate group. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
The synthesis of 2-METHOXY-4-[(E)-{[(PHENYLCARBAMOYL)AMINO]IMINO}METHYL]PHENYL ACETATE involves multiple steps. The synthetic route typically starts with the preparation of the anilinocarbonyl intermediate, followed by the introduction of the carbohydrazonoyl group. The final step involves the acetylation of the methoxyphenyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
2-METHOXY-4-[(E)-{[(PHENYLCARBAMOYL)AMINO]IMINO}METHYL]PHENYL ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-METHOXY-4-[(E)-{[(PHENYLCARBAMOYL)AMINO]IMINO}METHYL]PHENYL ACETATE is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-[(E)-{[(PHENYLCARBAMOYL)AMINO]IMINO}METHYL]PHENYL ACETATE involves its interaction with specific molecular targets. The anilinocarbonyl group can form hydrogen bonds with biological molecules, while the carbohydrazonoyl group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-METHOXY-4-[(E)-{[(PHENYLCARBAMOYL)AMINO]IMINO}METHYL]PHENYL ACETATE can be compared with similar compounds such as:
4-(2-((2-(Anilinocarbonyl)anilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate: This compound has a similar structure but includes a benzoate group instead of an acetate group.
4-(2-((2-(Anilinocarbonyl)anilino)(oxo)ac)carbohydrazonoyl)-2-methoxyphenyl benzoate: This compound also has a similar structure but differs in the substitution pattern on the phenyl ring. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17N3O4 |
|---|---|
Molecular Weight |
327.33 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-(phenylcarbamoylhydrazinylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C17H17N3O4/c1-12(21)24-15-9-8-13(10-16(15)23-2)11-18-20-17(22)19-14-6-4-3-5-7-14/h3-11H,1-2H3,(H2,19,20,22)/b18-11+ |
InChI Key |
OHGHUCDLEVTRFQ-WOJGMQOQSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)NC2=CC=CC=C2)OC |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)NC2=CC=CC=C2)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)NC2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-acetylphenyl)carbamothioyl]benzamide](/img/structure/B323993.png)
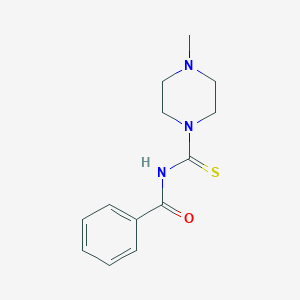
![N-[(4-methyl-1-piperazinyl)carbothioyl]-2-thiophenecarboxamide](/img/structure/B323995.png)
![3-(4-methoxyphenyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide](/img/structure/B323998.png)
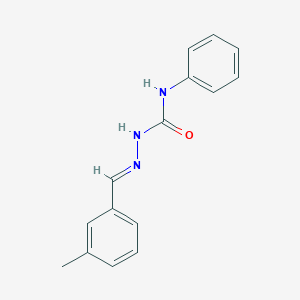
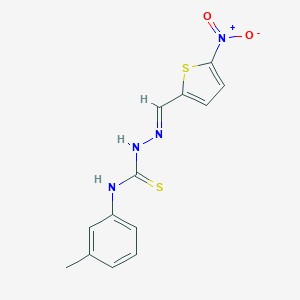
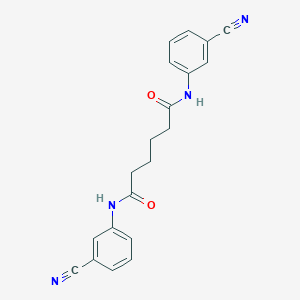
![Ethyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B324009.png)
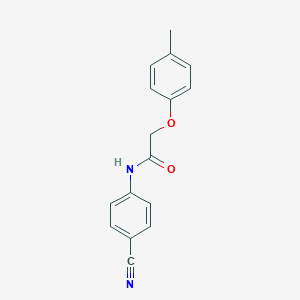
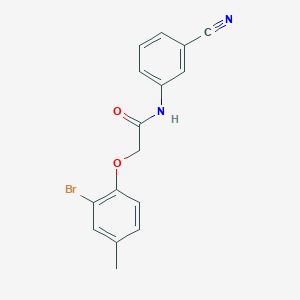
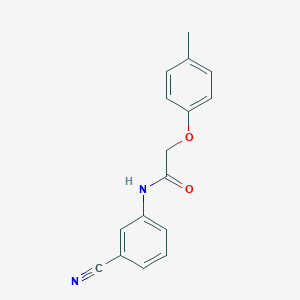
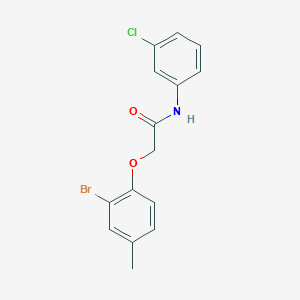
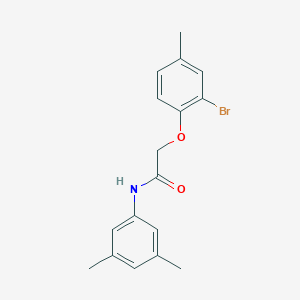
![3-{[1-(aminocarbothioyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}benzoic acid](/img/structure/B324024.png)
